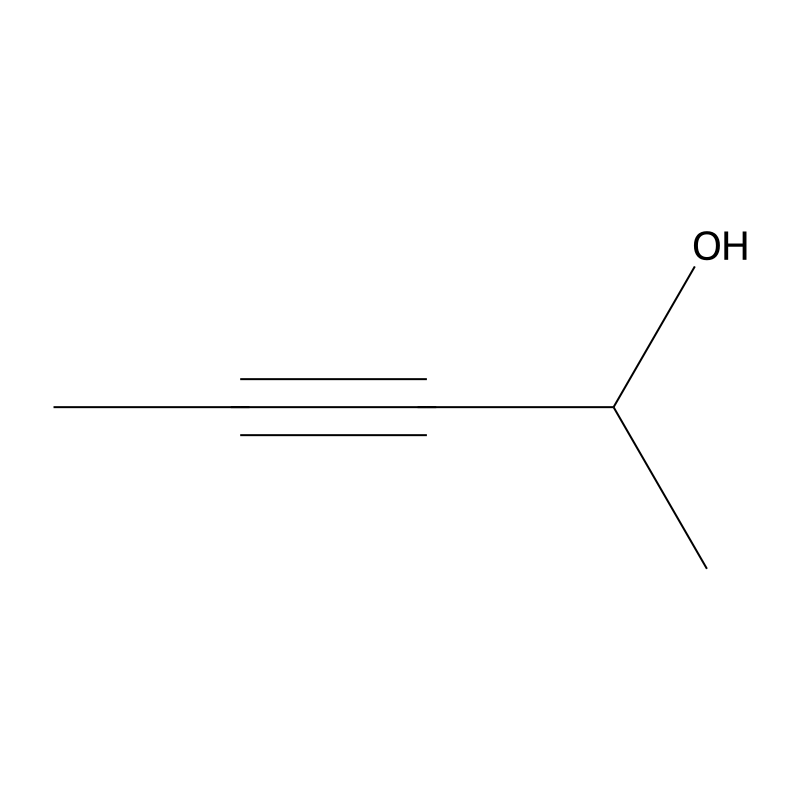

3-Pentyn-2-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

-Pentyn-2-ol is an organic molecule with the chemical formula C5H8O. It is a colorless liquid with a characteristic odor. Scientific research has explored various methods for synthesizing 3-Pentyn-2-ol, including:

- Ethynylation of acetone followed by reduction [].

- Dehydration of 1,4-pentanediol [].

- Isomerization of other pentyneols [].

These methods allow researchers to obtain 3-Pentyn-2-ol for further study and experimentation. Additionally, various scientific instruments like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are used to characterize the structure and purity of the synthesized 3-Pentyn-2-ol [, ].

Potential Applications:

Research has explored the potential applications of 3-Pentyn-2-ol in various scientific fields, including:

3-Pentyn-2-ol is an organic compound with the molecular formula C₅H₈O, characterized by a hydroxyl group (-OH) attached to a carbon chain that includes a triple bond. It appears as a flammable liquid and has notable properties such as causing skin and eye irritation upon contact. The compound's structure features a pentyn backbone, which contributes to its chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry .

- Oxidation: This compound can be oxidized to form 3-pentyn-2-one using agents like pyridinium chlorochromate or potassium permanganate.

- Reduction: It can be reduced to 3-pentanol with reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The hydroxyl group can undergo substitution reactions, for example, with thionyl chloride to produce 3-pentyn-2-chloride.

Major Products Formed- From Oxidation: 3-Pentyn-2-one

- From Reduction: 3-Pentanol

- From Substitution: 3-Pentyn-2-chloride

3-Pentyn-2-ol exhibits biological activity primarily through its interactions with enzymes and proteins. It can influence cellular processes by modulating signaling pathways, potentially affecting kinases and phosphatases. This compound may also alter gene expression by interacting with transcription factors, impacting cellular metabolism . Its ability to undergo stereospecific hydrolysis makes it significant in bio

Several methods exist for synthesizing 3-Pentyn-2-ol:

- Nucleophilic Substitution: Reacting propargyl bromide with acetone in the presence of a base like potassium hydroxide.

- Grignard Reaction: Using ethynylmagnesium bromide with acetone followed by acidic workup.

- Catalytic Hydrogenation: Industrially, it can be produced by hydrogenating 3-pentyn-2-one using a palladium catalyst under controlled conditions .

3-Pentyn-2-ol finds applications in various domains:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

- Pharmaceuticals: Due to its biological activity, it may be explored for potential medicinal applications.

- Chemical Research: Utilized in studies focusing on reaction mechanisms and properties of alcohols .

Research indicates that 3-Pentyn-2-ol can interact with various biological targets through its hydroxyl group, which enables hydrogen bonding and nucleophilic behavior. These interactions could modulate enzyme activities or receptor functions, leading to diverse biological effects . Studies on its cellular effects suggest it may influence signaling pathways critical for cell function.

Several compounds share structural similarities with 3-Pentyn-2-ol:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-Pentyn-2-ol | Hydroxyl group on a different carbon | Used in QSAR studies; different reactivity profile |

| 3-Pentyn-2-one | Contains a carbonyl group instead of a hydroxyl group | Different chemical properties; primarily ketone functionality |

| 5-Phenylthio-2-pentanol | Contains a phenylthio group | Enhanced interaction capabilities due to phenylthio group |

Uniqueness of 3-Pentyn-2-ol

The unique aspect of 3-Pentyn-2-ol lies in its combination of a hydroxyl and a triple bond. This structure allows for versatile reactivity and potential applications in organic synthesis and medicinal chemistry, distinguishing it from similar compounds .

3-Pentyn-2-ol, a secondary acetylenic alcohol with the molecular formula C₅H₈O, can be synthesized through various propargylation routes, with the reaction between propargyl bromide and ketones being one of the most direct and efficient methods [1]. This approach relies on the nucleophilic addition of propargyl-derived carbanions to the electrophilic carbonyl carbon of ketones, resulting in the formation of a carbon-carbon bond and the introduction of a hydroxyl group [5].

The synthesis of 3-pentyn-2-ol specifically involves the reaction of propargyl bromide with acetone in the presence of a suitable base . The mechanism proceeds through several distinct steps that ultimately lead to the formation of the target molecule [29]. Initially, the base deprotonates the terminal alkyne position of propargyl bromide, generating a nucleophilic acetylide anion [39]. This acetylide anion then attacks the electrophilic carbonyl carbon of acetone, forming an alkoxide intermediate [39]. Subsequent protonation of this intermediate during the aqueous workup yields the desired 3-pentyn-2-ol product [39].

Several bases have been employed for this transformation, with potassium hydroxide being particularly effective for industrial applications . The reaction is typically conducted in polar aprotic solvents such as acetone itself, which serves as both reactant and solvent, or tetrahydrofuran when higher concentrations of reagents are desired [29] [35].

A typical laboratory-scale procedure involves the following steps:

- Addition of propargyl bromide to a solution of potassium hydroxide in acetone

- Stirring the reaction mixture at room temperature for several hours

- Refluxing the mixture to ensure complete conversion

- Aqueous workup and purification by distillation or column chromatography [29]

The reaction conditions significantly impact both yield and selectivity. Temperature control is crucial, as higher temperatures can lead to side reactions, including the formation of allenic alcohols through isomerization [35]. The reaction time also requires optimization, with extended periods potentially leading to degradation of the product .

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Base | Potassium hydroxide | 75-85% yield |

| Solvent | Acetone or THF | Improved solubility and reaction rate |

| Temperature | 25-80°C | Higher temperatures increase rate but may reduce selectivity |

| Reaction Time | 8-24 hours | Extended times may lead to product degradation |

| Molar Ratio (Propargyl bromide:Acetone) | 1:2-1:5 | Excess acetone improves conversion |

This propargylation route offers several advantages, including readily available starting materials, straightforward reaction conditions, and generally good yields [29] [35]. However, the method produces racemic 3-pentyn-2-ol, necessitating additional steps when enantiomerically pure material is required [5].

Enzymatic Hydrolysis of Racemic Esters for Enantioselective Production

The production of enantiomerically pure 3-pentyn-2-ol is of significant importance for applications in pharmaceutical synthesis and fine chemical production [14]. Enzymatic kinetic resolution through the hydrolysis of racemic esters represents one of the most efficient approaches for obtaining optically active 3-pentyn-2-ol [26]. This methodology exploits the inherent stereoselectivity of certain enzymes to preferentially hydrolyze one enantiomer of a racemic ester mixture, leaving the other enantiomer intact [30].

Research has demonstrated that microbial enzymes, particularly those from yeast species, exhibit remarkable efficiency in the enantioselective hydrolysis of 3-pentyn-2-ol esters [17]. Notably, air-dried cells of Hansenula nonfermentans AKU 4332 have been shown to catalyze the production of (S)-3-pentyn-2-ol from racemic 3-pentyn-2-ol acetate ester with high enantioselectivity [28]. Under optimized conditions, this process yields (S)-3-pentyn-2-ol with 96.6% enantiomeric excess and a molar yield of approximately 45% within 24 hours [28].

The enzymatic hydrolysis typically follows this reaction pathway:

- The racemic 3-pentyn-2-ol acetate ester binds to the active site of the enzyme

- The enzyme selectively catalyzes the hydrolysis of one enantiomer (typically the S-isomer)

- The resulting (S)-3-pentyn-2-ol is released, while the unreacted (R)-ester remains [28] [17]

The stereoselectivity of this process is attributed to the three-dimensional structure of the enzyme's active site, which accommodates one enantiomer more favorably than the other [30]. This chiral recognition is influenced by the spatial arrangement of the alkyne group, methyl group, and acetate moiety within the enzyme's binding pocket [18].

For the complementary production of (R)-3-pentyn-2-ol, different microbial systems have been developed [17]. Wet cells of Nocardia fusca AKU 2123 have demonstrated effectiveness in producing (R)-3-pentyn-2-ol from racemic material through a stereoinversion reaction [17]. This process involves the selective oxidation of (S)-3-pentyn-2-ol by an NAD(+)-dependent alcohol dehydrogenase, followed by stereoselective reduction of the resulting ketone [14].

| Microbial System | Substrate | Product | Enantiomeric Excess | Yield | Reaction Time |

|---|---|---|---|---|---|

| Hansenula nonfermentans AKU 4332 | (RS)-3-pentyn-2-ol acetate | (S)-3-pentyn-2-ol | 96.6% | 45% | 24 hours |

| Nocardia fusca AKU 2123 | (RS)-3-pentyn-2-ol | (R)-3-pentyn-2-ol | 98.7% | 70.4% | 140 hours |

The enzymatic approach offers several advantages over chemical methods, including mild reaction conditions, high enantioselectivity, and environmental sustainability [26] [30]. However, challenges remain in scaling up these processes for industrial applications, including enzyme stability, substrate concentration limitations, and reaction time optimization [28] [17].

Recent advances in enzyme engineering and immobilization techniques have improved the efficiency and practicality of these biocatalytic processes [37]. Immobilized enzymes exhibit enhanced stability and reusability, making them more suitable for continuous production systems [30]. Additionally, the development of recombinant expression systems has facilitated the production of larger quantities of these specialized enzymes, further supporting industrial implementation [38].

Catalytic Hydrogenation of 3-Pentyn-2-one: Palladium-Based Systems

The catalytic hydrogenation of 3-pentyn-2-one represents another important synthetic route to 3-pentyn-2-ol [3]. This approach involves the selective reduction of the carbonyl group while preserving the alkyne functionality, requiring careful catalyst selection and reaction condition optimization [11]. Palladium-based catalytic systems have emerged as particularly effective for this transformation due to their ability to be tuned for selective carbonyl reduction [7].

The reaction involves the addition of hydrogen to the C=O bond of 3-pentyn-2-one in the presence of a palladium catalyst, typically supported on materials such as carbon, alumina, or silica [24]. The challenge lies in achieving high selectivity for carbonyl reduction while minimizing competing reactions, such as alkyne hydrogenation or isomerization [25].

Several factors influence the selectivity and efficiency of this hydrogenation process:

- Catalyst composition and structure

- Support material properties

- Reaction conditions (temperature, pressure, solvent)

- Presence of modifiers or promoters [11] [25]

Palladium catalysts modified with secondary metals such as copper, silver, or gold have demonstrated enhanced selectivity for carbonyl hydrogenation [31]. For instance, bimetallic palladium-copper catalysts show improved performance compared to monometallic palladium systems, with reduced over-hydrogenation of the alkyne functionality [11]. The synergistic effect between palladium and the secondary metal alters the electronic properties of the active sites, favoring carbonyl reduction over alkyne hydrogenation [25].

The mechanism of selective hydrogenation involves the adsorption of hydrogen onto the palladium surface, followed by the interaction of the carbonyl group with the catalyst [7]. The presence of modifiers can block specific active sites on the palladium surface, directing the hydrogenation toward the carbonyl group rather than the carbon-carbon triple bond [24].

| Catalyst System | Hydrogen Pressure | Temperature | Solvent | Conversion | Selectivity to 3-Pentyn-2-ol |

|---|---|---|---|---|---|

| Pd/C | 1-5 bar | 20-30°C | Ethanol | >95% | 60-70% |

| Pd-Cu/Al₂O₃ | 1-5 bar | 25-40°C | Ethanol | >90% | 80-85% |

| Pd-Au/SiO₂ | 1-3 bar | 20-30°C | Methanol | >90% | 85-90% |

| Pd₃S/C | 1-3 bar | 20-25°C | Ethanol | >95% | >90% |

Recent advances in catalyst design have led to the development of highly selective systems [31]. Palladium sulfide catalysts (Pd₃S) have shown exceptional performance in the selective hydrogenation of alkynes, with potential applications in the synthesis of 3-pentyn-2-ol [31]. These catalysts feature spatially isolated palladium trimers as active sites, which exhibit unique selectivity patterns compared to traditional palladium surfaces [31].

The reaction conditions also play a crucial role in determining selectivity [7]. Lower hydrogen pressures and temperatures generally favor carbonyl reduction over alkyne hydrogenation [24]. The choice of solvent can influence hydrogen solubility and substrate adsorption on the catalyst surface, with protic solvents like ethanol and methanol typically yielding better results for this transformation [11].

Continuous flow hydrogenation systems have been explored for this reaction, offering advantages in terms of heat and mass transfer, as well as improved safety profiles compared to batch processes [21]. These systems allow for precise control of reaction parameters and facilitate the scale-up of the process for industrial applications [25].

Industrial-Scale Optimization and Yield Enhancement Strategies

The transition from laboratory-scale synthesis to industrial production of 3-pentyn-2-ol presents numerous challenges that require systematic optimization strategies [21]. Industrial-scale processes demand not only high yields and selectivities but also considerations of cost-effectiveness, safety, environmental impact, and process robustness [32].

For the propargylation route involving propargyl bromide and acetone, several optimization strategies have been implemented to enhance yields and process efficiency . Continuous flow systems have been developed to improve mixing efficiency and heat transfer, resulting in more consistent product quality and higher throughput [34]. The use of heterogeneous bases immobilized on solid supports has also been explored to simplify product isolation and reduce waste generation [29].

In the case of enzymatic processes for enantioselective production, scale-up strategies focus on enzyme immobilization, reactor design, and substrate feeding strategies [28]. Immobilized enzyme systems allow for continuous operation and enzyme recycling, significantly reducing production costs [30]. Fed-batch processes with controlled substrate addition help maintain optimal enzyme activity by preventing substrate inhibition at high concentrations [17].

For catalytic hydrogenation processes, optimization efforts target catalyst lifetime, selectivity maintenance at high conversions, and process intensification [25]. The development of structured catalysts, such as monolithic supports with well-defined flow properties, has improved mass transfer limitations in large-scale hydrogenation reactors [21]. Additionally, the use of membrane reactors for continuous hydrogen supply has enhanced safety and reaction control in industrial settings [31].

Key parameters that require optimization across all synthetic routes include:

- Reagent purity and quality control

- Reaction temperature profiles and heat management

- Mixing efficiency and mass transfer

- Catalyst/enzyme loading and recycling

- Solvent recovery and purification

- Product isolation and purification strategies [21] [32]

| Optimization Strategy | Target Process | Yield Improvement | Cost Reduction | Environmental Impact |

|---|---|---|---|---|

| Continuous flow processing | Propargylation | 10-15% | Medium | Reduced solvent use |

| Enzyme immobilization | Enzymatic resolution | 5-10% | High | Lower waste generation |

| Structured catalysts | Hydrogenation | 15-20% | Medium | Improved energy efficiency |

| Solvent recycling | All processes | 5-10% | High | Reduced waste streams |

| Process intensification | All processes | 10-20% | High | Smaller equipment footprint |

Industrial-scale production of 3-pentyn-2-ol has benefited from advances in process analytical technology (PAT), allowing real-time monitoring and control of critical process parameters [32]. Spectroscopic methods, such as infrared and Raman spectroscopy, enable continuous tracking of reaction progress and product quality, facilitating automated process control and optimization [21].

Yield enhancement strategies also include the recovery and valorization of by-products and waste streams [32]. For instance, in propargylation processes, unreacted propargyl bromide can be recovered and recycled, while in enzymatic processes, the unreacted enantiomer can be racemized and recycled through the process [28] [17].

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant